

Spectroscopic Identification of 4-Fluorobenzal Chloride: A Comparative Guide

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Compound of Interest

Compound Name: 4-Fluorobenzal chloride

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This guide provides a comprehensive comparison of the spectroscopic data for **4-Fluorobenzal chloride** against its non-fluorinated and chlorinated analogues, Benzal chloride and 4-Chlorobenzal chloride. The objective is to facilitate the unambiguous identification of **4-Fluorobenzal chloride** and differentiate it from potential impurities or related compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility of the presented data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **4-Fluorobenzal chloride** and its selected alternatives. This data is essential for the accurate identification and characterization of these compounds in a laboratory setting.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Ar-H Chemical Shift (ppm)	-CHCl ₂ Proton Chemical Shift (ppm)
4-Fluorobenzal chloride	7.54 (d), 7.05 (t)	6.68 (s)
Benzal chloride	~7.3-7.5 (m)	6.66 (s)
4-Chlorobenzal chloride	~7.4 (d), ~7.3 (d)	6.63 (s)

¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Ar-C Chemical Shift (ppm)	-CHCl ₂ Carbon Chemical Shift (ppm)	C-F Coupling
4-Fluorobenzal chloride	163.6 (d, ¹ JCF = 252 Hz), 133.2 (d, ⁴ JCF = 3 Hz), 130.0 (d, ³ JCF = 9 Hz), 116.3 (d, ² JCF = 22 Hz)	68.9	Present
Benzal chloride	137.5, 129.1, 128.9, 126.8	69.4	Absent
4-Chlorobenzal chloride	138.8, 136.1, 129.4, 128.3	68.3	Absent

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
4-Fluorobenzal chloride	~3050 (Ar C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1230 (C-F stretch), ~830 (C-Cl stretch), ~750 (Ar C-H bend)
Benzal chloride	~3060 (Ar C-H stretch), ~1600, ~1490 (Ar C=C stretch), ~820 (C-Cl stretch), ~770, ~690 (Ar C-H bend)
4-Chlorobenzal chloride	~3070 (Ar C-H stretch), ~1590, ~1490 (Ar C=C stretch), ~1090 (Ar C-Cl stretch), ~830 (C-Cl stretch), ~820 (Ar C-H bend)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
4-Fluorobenzal chloride	178, 180, 182	143 ([M-Cl] ⁺), 109 ([M-Cl ₂ H] ⁺)
Benzal chloride	159, 161, 163	125 ([M-Cl] ⁺), 89 ([M-Cl ₂ H] ⁺)
4-Chlorobenzal chloride	194, 196, 198	159 ([M-Cl] ⁺), 125 ([M-Cl ₂ H] ⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:** The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
- ¹H NMR Acquisition:**

- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a pulse angle of 30 degrees and a relaxation delay of 1 second.
- Acquire 16 scans for adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform to obtain the frequency-domain spectra. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- **Instrument Setup:** Use an FTIR spectrometer equipped with a diamond ATR accessory.
- **Background Collection:** Before sample analysis, record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- **Sample Application:** Place a small drop of the liquid sample directly onto the center of the ATR crystal. For solid samples, ensure good contact between the sample and the crystal surface.
- **Spectrum Acquisition:** Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

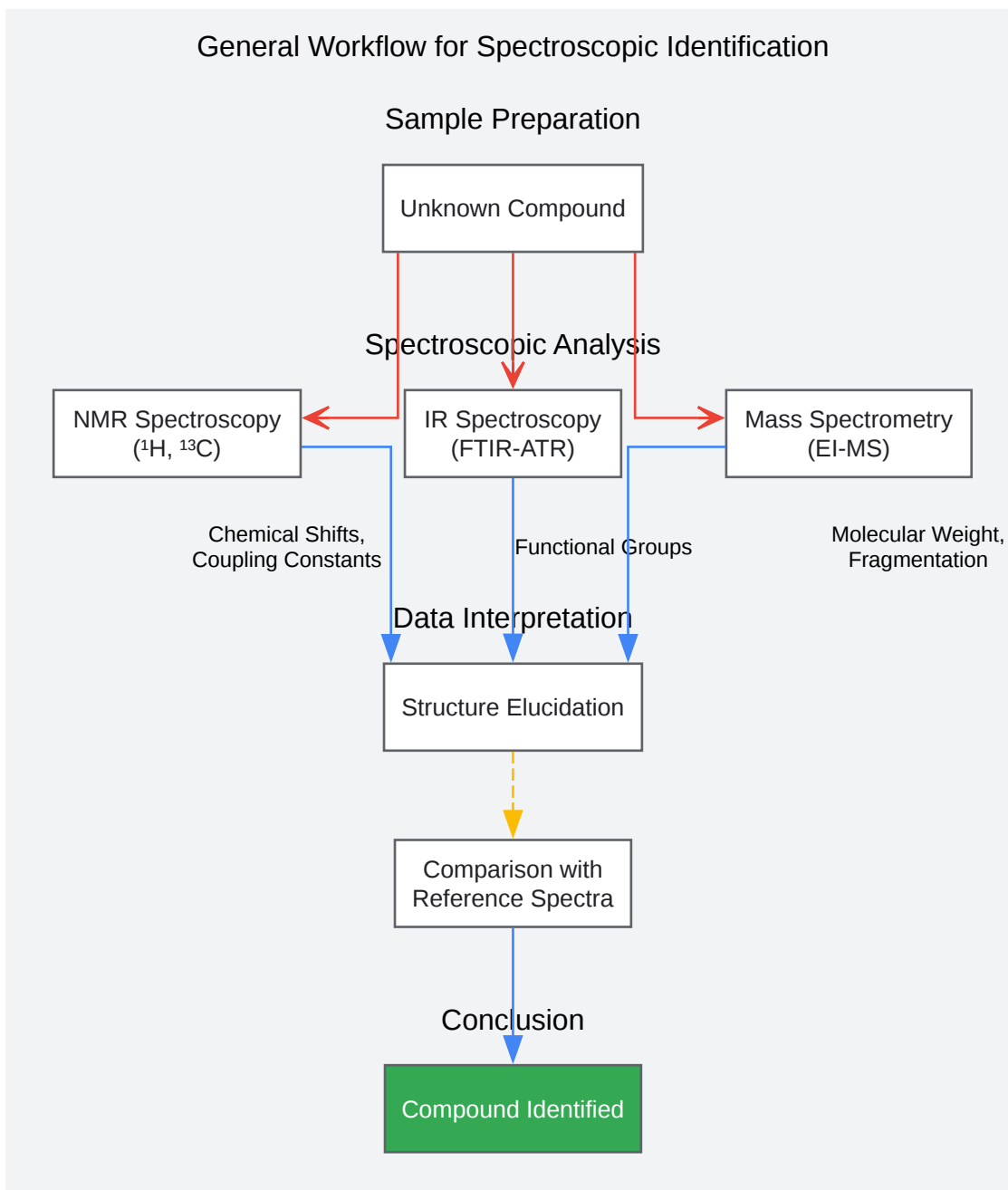
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** Ionize the sample molecules using a standard electron ionization source with an electron energy of 70 eV.^[1]
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
- **Detection:** Detect the ions using an electron multiplier detector.
- **Data Acquisition:** Acquire the mass spectrum over a mass range of m/z 40-400.

Visualizing the Identification Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an unknown compound, as detailed in this guide.



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Caption: Workflow for compound identification using spectroscopic methods.

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References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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